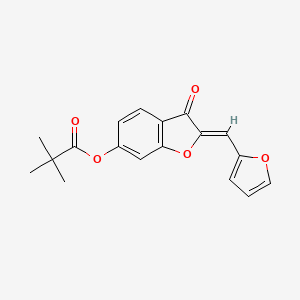

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate

Description

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate is an aurone derivative characterized by a benzofuran-3(2H)-one core with a (Z)-configured furan-2-ylmethylene substituent at position 2 and a pivalate ester (tert-butyl acetate) at position 4. Aurones are structural analogs of flavones and are studied for their biological activities, including anticancer and tubulin-inhibiting properties .

Properties

IUPAC Name |

[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-18(2,3)17(20)22-12-6-7-13-14(10-12)23-15(16(13)19)9-11-5-4-8-21-11/h4-10H,1-3H3/b15-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJKTHBUESRUTA-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CO3)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CO3)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate typically involves a multi-step process. One common method includes the condensation of furan-2-carbaldehyde with a benzofuran derivative under basic conditions to form the furan-2-ylmethylene intermediate. This intermediate is then subjected to esterification with pivalic acid in the presence of a catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl group in the benzofuran core can be reduced to form alcohol derivatives.

Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alcohol derivatives of the benzofuran core.

Substitution: Various substituted furan derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran derivatives. For instance, derivatives with similar furan and benzofuran moieties have been shown to exhibit significant antifungal and antibacterial activities. The presence of specific substituents can enhance these properties, making them candidates for further development as antimicrobial agents .

Antiviral Potential

The compound's structure suggests potential as an antiviral agent. Research into related furan derivatives has identified them as inhibitors of viral proteases, including those associated with SARS-CoV-2. This opens avenues for the development of new antiviral therapeutics based on the structural framework of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran derivatives .

Anti-inflammatory Properties

Compounds derived from benzofuran structures have been reported to possess anti-inflammatory effects. The ability to modulate inflammatory pathways makes these compounds valuable in treating conditions such as arthritis and other inflammatory diseases .

Synthesis of Novel Derivatives

The compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations, leading to the creation of novel derivatives with potentially enhanced biological activities. For example, ultrasound-assisted synthesis methods have been employed to generate new arylpropene derivatives from related benzofuran compounds .

Green Chemistry Applications

Recent advancements in synthetic methodologies emphasize the importance of sustainability. The synthesis of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran derivatives using environmentally friendly techniques aligns with green chemistry principles. These methods often involve fewer reagents and milder conditions, thereby reducing waste and energy consumption .

Development of Functional Materials

The unique properties of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran derivatives make them suitable for applications in materials science. Their ability to form stable films and coatings can be exploited in various industrial applications, including electronics and photonics .

Photovoltaic Applications

Research has indicated that compounds with furan and benzofuran structures can be integrated into organic photovoltaic devices. Their electronic properties may enhance light absorption and charge transport, contributing to improved efficiency in solar energy conversion technologies .

Case Studies

Mechanism of Action

The mechanism of action of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate involves its interaction with various molecular targets. The compound can inhibit specific enzymes and disrupt cellular processes, leading to its observed biological activities. For example, its anti-tumor activity may be attributed to the inhibition of cell proliferation pathways, while its antibacterial activity could result from the disruption of bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Aurone derivatives vary in substituents at positions 2 and 6, which influence their physicochemical properties and biological activities. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Aurone Derivatives

*Calculated molecular formula: C₂₂H₂₀O₆ (pivalate structure inferred from and related analogs).

Key Observations

Diethylcarbamate (e.g., 7a, 9d): Introduces hydrogen-bonding capabilities, which may improve tubulin-binding affinity .

Position 2 Substituents :

- Furan-2-ylmethylene (target compound): Less sterically demanding than pyrazole or indole derivatives (e.g., 7a, 5a), possibly affecting binding to tubulin’s colchicine site .

- 4-Bromothiophen-2-ylmethylene (A3): The bromine atom increases electron-withdrawing effects, which may enhance cytotoxicity .

Biological Activity: Compounds with indole (5a) or pyrazole (7a) groups at position 2 exhibit nanomolar potency in cancer cell lines, linked to tubulin depolymerization . The pivalate analog’s activity is inferred from structural similarity but requires empirical validation.

Biological Activity

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate is a complex organic compound notable for its unique molecular structure and potential biological activities. This compound features a furan ring, a benzofuran moiety, and an ester functional group, which may contribute to its reactivity and biological activity. This article aims to explore the biological activity of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16O4, with a molecular weight of approximately 288.29 g/mol. The structural complexity arises from the combination of aromatic systems and functional groups that may influence its pharmacological properties.

Structural Features

| Feature | Description |

|---|---|

| Furan Ring | Contributes to electron delocalization and reactivity |

| Benzofuran Moiety | Enhances biological interaction potential |

| Ester Functional Group | May affect solubility and bioavailability |

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, studies have shown that benzofuran derivatives can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar furan and benzofuran structures have demonstrated inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by structural analogs that have shown efficacy in reducing inflammation markers in vitro. For example, certain benzofuran derivatives have been linked to the inhibition of pro-inflammatory cytokines.

Case Studies

- Antioxidant Activity Study : A study conducted on related benzofuran compounds demonstrated a significant reduction in malondialdehyde levels in cellular models exposed to oxidative stress, indicating effective antioxidant properties.

- Antimicrobial Evaluation : In vitro tests revealed that derivatives of (Z)-2-(furan-2-ylmethylene)-3-oxo exhibited bactericidal effects against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory effects of similar compounds showed a decrease in TNF-alpha production in macrophage cell lines, highlighting the potential therapeutic applications of this class of compounds in inflammatory diseases.

Q & A

Q. What synthetic strategies are effective for preparing (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate?

- Methodological Answer : The synthesis of benzofuran derivatives often involves cascade reactions such as [3,3]-sigmatropic rearrangements. For example, benzofuran intermediates can be generated using NaH (a strong base) in tetrahydrofuran (THF) to deprotonate phenolic precursors, enabling subsequent coupling with pivaloyl chloride or activated esters . Critical steps include:

- Deprotonation : Use NaH in anhydrous THF at 0°C to avoid side reactions.

- Esterification : Introduce the pivalate group via nucleophilic acyl substitution under inert conditions.

- Stereochemical Control : Optimize reaction conditions (temperature, solvent polarity) to favor the (Z)-isomer, confirmed by NMR or X-ray crystallography .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Methodological Answer : A multi-technique approach is required:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, X-ray crystallography (as in related benzofuran esters) resolves spatial arrangements .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula.

- Chromatography : Reverse-phase HPLC with UV/Vis detection (e.g., C18 columns, methanol/water gradients) assesses purity, as demonstrated in phenolic compound analyses .

Example Workflow :

| Technique | Parameters | Purpose |

|---|---|---|

| ¹H NMR | 400 MHz, CDCl₃ | Confirm furan and benzofuran proton coupling |

| HRMS | ESI+, m/z | Verify molecular ion ([M+H]⁺) |

| HPLC | C18, 254 nm | Purity >95% |

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s photochemical or thermal stability?

- Methodological Answer : Stability studies require controlled degradation experiments:

- Photolysis : Expose solutions (e.g., in acetonitrile/water) to UV light (254–365 nm) and monitor degradation via LC-MS. Use actinometry to quantify light exposure .

- Thermal Stress : Heat solid/solution samples (e.g., 40–80°C) under nitrogen. Track decomposition products using tandem MS (MS/MS) for structural elucidation.

Key Metrics : - Half-life (t₁/₂) under specific conditions.

- Identification of degradation products (e.g., pivalic acid release via ester hydrolysis) .

Q. What methodologies are recommended for assessing environmental persistence and degradation pathways?

- Methodological Answer : Environmental fate studies combine laboratory and computational approaches:

- Hydrolysis Studies : Monitor ester cleavage in buffered solutions (pH 4–9) at 25–50°C. Use SPE (e.g., Oasis HLB cartridges) to extract degradation products .

- Soil/Water Microcosms : Incubate compound with environmental matrices. Analyze via LC-MS/MS and quantify metabolites (e.g., benzofuran diols).

- QSAR Modeling : Predict biodegradability using software like EPI Suite, based on logP and substituent effects .

Q. What in vitro models are suitable for evaluating biological activity or toxicity?

- Methodological Answer : Bioactivity screening requires target-specific assays:

- Antimicrobial Activity : Follow protocols for similar benzofuran derivatives, using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HepG2). Include positive controls (e.g., doxorubicin) and validate with dose-response curves.

- Enzyme Inhibition : Test against relevant targets (e.g., cyclooxygenase-2) using fluorometric or colorimetric kits.

Data Contradiction and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.